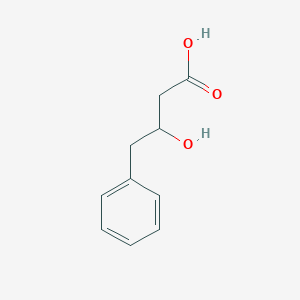

3-Hydroxy-4-phenylbutanoic acid

Overview

Description

3-Hydroxy-4-phenylbutanoic acid is an organic compound with the molecular formula C10H12O3. It is a chiral molecule, meaning it has two enantiomers, which are mirror images of each other. This compound is significant in various fields, including pharmaceuticals, due to its role as a precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension and cardiovascular diseases .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used as precursors in the production of angiotensin-converting enzyme (ace) inhibitors .

Mode of Action

It’s known that the compound’s structure, particularly the presence of electron-releasing substituents in the phenyl ring, can influence its reactivity .

Biochemical Pathways

These inhibitors prevent the formation of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure .

Pharmacokinetics

The biocatalytic asymmetric reduction of similar compounds has been noted for its high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Result of Action

Compounds with similar structures have been used as precursors in the production of ace inhibitors, which are known to lower blood pressure .

Action Environment

The action of 3-Hydroxy-4-phenylbutanoic acid can be influenced by various environmental factors. For instance, the rate of oxidation of similar compounds can be accelerated by electron-releasing substituents in the phenyl ring . Additionally, the chiral microenvironment around Lewis acid sites can turn on asymmetric catalysis of achiral metal-organic frameworks .

Biochemical Analysis

Biochemical Properties

It is known that optically active ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE), which are structurally similar to 3-Hydroxy-4-phenylbutanoic acid, are key precursors for the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure .

Cellular Effects

It is known that ACE inhibitors, which are derived from similar compounds, can have significant effects on cellular processes . They can prevent the formation of angiotensin II, a peptide hormone that can constrict blood vessels and increase blood pressure . By inhibiting this process, these drugs can effectively lower blood pressure .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that similar compounds can have significant effects at the molecular level. For example, ACE inhibitors, which are derived from similar compounds, can inhibit the action of the ACE enzyme, preventing the formation of angiotensin II .

Temporal Effects in Laboratory Settings

It is known that similar compounds, such as ACE inhibitors, can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that similar compounds, such as ACE inhibitors, can have significant effects at different dosages .

Metabolic Pathways

It is known that similar compounds, such as ACE inhibitors, can be involved in significant metabolic pathways .

Transport and Distribution

It is known that similar compounds, such as ACE inhibitors, can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that similar compounds, such as ACE inhibitors, can be localized within specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several methods have been developed for the preparation of 3-hydroxy-4-phenylbutanoic acid. One common approach involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases. This method is favored due to its high enantioselectivity, mild reaction conditions, and environmental friendliness . Another method involves the enantioseparation of racemic this compound via diastereomeric salt formation using resolving agents such as 2-amino-1,2-diphenylethanol and cinchonidine .

Industrial Production Methods: Industrial production often employs biocatalytic processes due to their efficiency and sustainability. The use of genetically modified enzymes and optimized reaction conditions can significantly enhance the yield and purity of the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

Major Products: The major products formed from these reactions include various derivatives such as esters, amides, and alcohols, which have significant applications in pharmaceuticals and other industries .

Scientific Research Applications

3-Hydroxy-4-phenylbutanoic acid is extensively used in scientific research due to its versatility:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of fine chemicals, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

- 3-Hydroxy-4-(4-chlorophenyl)butanoic acid

- 3-Hydroxy-5-phenylpentanoic acid

- 4-Hydroxybenzoic acid

Comparison: Compared to these similar compounds, 3-hydroxy-4-phenylbutanoic acid is unique due to its specific role as a precursor in the synthesis of ACE inhibitors. While other compounds may have similar structural features, their applications and biological activities can differ significantly .

Properties

IUPAC Name |

3-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQHWMVTGZBGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one](/img/structure/B3385916.png)

![3-[3-(Difluoromethoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3385933.png)

![2-[(1S)-cyclohex-3-en-1-yl]acetic acid](/img/structure/B3385943.png)

![1-[2-(2-Methoxyethoxy)ethyl]piperazine](/img/structure/B3385972.png)